molecular formula C19H20F3N3O B2485128 N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303150-62-1

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2485128
CAS No.: 303150-62-1
M. Wt: 363.384
InChI Key: IIBCKHRGVQAUHR-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a trifluoromethyl group, and a benzamide moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase by this compound affects multiple biochemical pathways. These include the PI3K/Akt and MAPK pathways , which are involved in cell proliferation, survival, and migration . The disruption of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and induction of apoptosis . By targeting the PDGF receptor tyrosine kinase, the compound disrupts critical signaling pathways, leading to cell cycle arrest and cell death.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often employed in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including elevated temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine ring contributes to its pharmacological activity.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c1-24-9-11-25(12-10-24)17-7-5-16(6-8-17)23-18(26)14-3-2-4-15(13-14)19(20,21)22/h2-8,13H,9-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBCKHRGVQAUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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